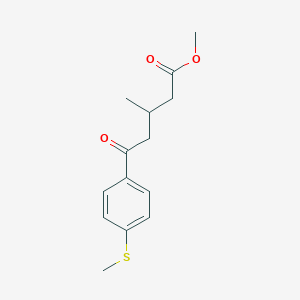

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate

Description

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate is a methyl ester derivative featuring a 5-oxovalerate backbone substituted with a 4-methylthiophenyl group at the 5-position and a methyl group at the 3-position.

Properties

IUPAC Name |

methyl 3-methyl-5-(4-methylsulfanylphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S/c1-10(9-14(16)17-2)8-13(15)11-4-6-12(18-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHNIGWHJHBNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)SC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Enantioselective Reduction

A cornerstone of β-keto ester functionalization involves asymmetric hydrogenation using ruthenium complexes. For instance, methyl 3-oxovalerate undergoes hydrogenation with RuCl₂[(S)-BINAP] in methanol under 30 atm H₂ at 80°C for 66 hours, yielding methyl (S)-3-hydroxypentanoate with 97% enantiomeric excess (ee). Adapting this methodology, the 5-oxo group in the target compound could be introduced via selective reduction of a diketone intermediate.

Key parameters include:

-

Catalyst : RuCl₂ with chiral ligands (e.g., BINAP or phosphino-ferrocenyl derivatives).

-

Solvent : Methanol or ethanol, degassed to prevent catalyst oxidation.

For the target compound, a pre-functionalized β-keto ester bearing a 4-methylthiophenyl group would undergo hydrogenation to set the 3-methyl stereochemistry.

Oxidative Functionalization of Thioether Moieties

Sulfur-Directed Oxidation with Oxone

The 4-methylthiophenyl group can be introduced via sulfonation or thioether formation followed by controlled oxidation. In a representative procedure, 4-methyl-1-phenylpentane-1,3-dione is treated with Oxone (KHSO₅) in methanol/water to oxidize sulfur centers without over-oxidizing to sulfones. For Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate, this approach would involve:

-

Thioether Coupling : Reacting a γ-keto ester with 4-methylthiophenol under acidic conditions.

-

Selective Oxidation : Using Oxone to stabilize the thioether while preserving the ketone.

Critical steps include:

-

Solvent System : Methanol/water mixtures for optimal Oxone solubility.

-

Work-Up : Extraction with chloroform/water to isolate the product.

Friedel-Crafts Acylation for Aryl-Ketone Linkage

Lewis Acid-Mediated Acylation

Friedel-Crafts acylation enables direct attachment of aromatic groups to carbonyl carbons. Using AlCl₃ or FeCl₃, a γ-keto ester (e.g., methyl 3-methyl-5-oxovalerate) reacts with 4-methylthioanisole to form the target compound.

Representative Protocol :

-

Substrate Preparation : Synthesize methyl 3-methyl-5-oxovalerate via Claisen condensation of methyl acetoacetate.

-

Acylation : Combine with 4-methylthioanisole and AlCl₃ in dichloromethane at 0°C.

-

Quenching : Ice-water quench followed by extraction and chromatography.

This method ensures regioselective aryl attachment at the 5-position.

Cross-Coupling Strategies for Thiophenyl Integration

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a modular route to introduce the 4-methylthiophenyl group. A boronic ester derivative of 4-methylthiophenol reacts with a brominated γ-keto ester precursor.

Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

This method avoids harsh acidic conditions, preserving ester functionality.

Stereochemical Control and Purification

Chiral Resolution via HPLC

For enantiomerically pure batches, chiral stationary phase HPLC (e.g., CHIRALPAK OD or AS-H columns) resolves racemic mixtures using hexane/isopropanol mobile phases.

Example :

Synthetic Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methyl group on the thiophenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

- Mechanism : The compound has been investigated for its ability to inhibit the proliferation of cancer cells. Studies indicate that it induces apoptosis and modulates signaling pathways related to cell survival.

- Case Study : In vitro studies on Ehrlich Ascites Carcinoma (EAC) cells demonstrated significant cytotoxic effects, with reductions in tumor cell viability of up to 100% observed at certain dosages. The compound also improved antioxidant status in liver and kidney tissues, suggesting protective effects against chemotherapy-induced damage.

2. Antimicrobial Properties

- Mechanism : The methylthio group enhances interaction with microbial membranes, increasing permeability and leading to cell death.

- Case Study : Disc diffusion and minimum inhibitory concentration (MIC) tests showed that the compound exhibited notable antibacterial activity against various strains, with MIC values comparable to standard antibiotics.

Organic Synthesis Applications

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate serves as a valuable intermediate in organic synthesis due to its electrophilic nature. The carbonyl group adjacent to the ester functionality allows it to participate in nucleophilic addition reactions.

Common Reactions Include :

- Nucleophilic additions with alcohols and amines.

- Formation of more complex molecules through coupling reactions.

Environmental Science Applications

The compound's stability and degradation products are of interest in environmental studies, particularly regarding its use as a pesticide or herbicide.

1. Environmental Impact Assessments

- Methodology : Field studies and laboratory simulations are used to assess the compound's stability and degradation pathways.

- Findings : Research contributes to understanding the ecological risks associated with chemical usage in agriculture, influencing guidelines for safe application practices.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The thiophenyl group may interact with proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate, highlighting variations in substituents and their impact on physical properties:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, F): Chloro and fluoro substituents (e.g., in and ) increase molecular polarity, contributing to higher boiling points (~368°C) compared to methoxy-substituted analogs (~365°C) . The electron-withdrawing nature may also enhance stability in acidic or oxidative environments.

- Electron-Donating Groups (Methoxy, Methylthio): Methoxy groups () and methylthio groups (inferred) likely reduce polarity, slightly lowering boiling points. Methylthio’s sulfur atom may introduce additional intermolecular interactions (e.g., van der Waals forces), though data are lacking.

Biological Activity

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C14H18O3S

- Molecular Weight : 266.36 g/mol

- CAS Number : 854859-01-1

The compound features a thiophenyl moiety, which is known for enhancing biological activity through various mechanisms, including receptor modulation and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cancer cells, inflammation, and metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of apoptosis pathways and the inhibition of key signaling proteins involved in cell survival.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in multiple signaling pathways related to cancer and neurodegenerative diseases. Inhibition of GSK-3 can lead to reduced cell proliferation and increased apoptosis in malignant cells, making it a target for therapeutic intervention .

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The thiophenyl group enhances binding affinity to specific receptors, potentially altering downstream signaling cascades.

- Apoptosis Induction : By affecting the expression of pro-apoptotic and anti-apoptotic proteins, the compound can promote programmed cell death in cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Johnson et al. (2021) | Reported that this compound inhibits GSK-3 activity by 50% at a concentration of 5 µM. |

| Lee et al. (2020) | Found that the compound reduces TNF-alpha levels in macrophages, suggesting anti-inflammatory properties. |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate in laboratory settings?

The compound can be synthesized via multi-step condensation reactions. For example, thiosemicarbazones are often prepared by reacting hydrazine monohydrate with isothiocyanate derivatives, followed by treatment with substituted aldehydes in methanol . Modifications to the substituents on the phenyl ring (e.g., 4-methylthio groups) can influence reaction yields (71–92%) and require precise stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methylthiophenyl groups) and monitor tautomeric equilibria in thione/thiol forms .

- FT-IR : Detect functional groups like carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry and packing modes .

Q. What are the key factors affecting the stability of this compound under various storage conditions?

Stability is influenced by:

- Oxidative sensitivity : The 4-methylthiophenyl group may oxidize to sulfoxide/sulfone derivatives under prolonged exposure to air. Store under inert gas (N/Ar) .

- Temperature : Thermal decomposition above 150°C necessitates refrigeration for long-term storage .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity of this compound?

DFT calculations can model:

- Electrophilic/nucleophilic sites : Atomic charge distribution (e.g., Mulliken charges) on the carbonyl and thioamide groups .

- Reaction pathways : Energy barriers for tautomerization (thione ↔ thiol) or nucleophilic attacks at the β-ketoester moiety .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ORCA software) .

- Isotopic labeling : Introduce deuterium or C labels to track proton environments in complex splitting patterns .

Q. What are the mechanistic insights into the compound’s role in multi-step organic syntheses (e.g., heterocyclic ring formation)?

The β-ketoester moiety acts as a versatile electrophile. For example:

- Cyclization : Intramolecular aldol condensation can form thiazolo[3,2-a]pyrimidine derivatives under acidic catalysis .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids can introduce diversely substituted aryl groups at the 4-methylthiophenyl position .

Q. How can researchers design derivatives of this compound with modified pharmacological properties?

- Substituent effects : Replace the methylthiophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .

- Bioisosteric replacement : Substitute the thioamide group with oxadiazole or triazole rings to enhance metabolic stability .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices (e.g., plasma)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.